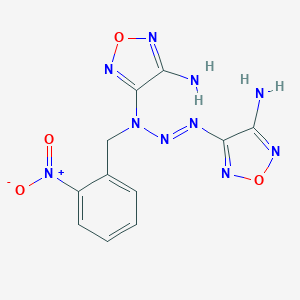

3-amino-4-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1-{2-nitrobenzyl}-2-triazenyl)-1,2,5-oxadiazole

Description

4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) is a nitrogen-rich heterocyclic compound known for its energetic properties. It is characterized by the presence of triazene and oxadiazole rings, which contribute to its high formation heat and excellent detonation performance .

Properties

Molecular Formula |

C11H10N10O4 |

|---|---|

Molecular Weight |

346.26g/mol |

IUPAC Name |

3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(2-nitrophenyl)methyl]-1,2,5-oxadiazole-3,4-diamine |

InChI |

InChI=1S/C11H10N10O4/c12-8-10(17-24-15-8)14-19-20(11-9(13)16-25-18-11)5-6-3-1-2-4-7(6)21(22)23/h1-4H,5H2,(H2,12,15)(H2,13,16) |

InChI Key |

KYBPFKXQCCEHCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the use of 3,4-diaminofurazan and triazene bridges. The compound is fully characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, elemental analyses, and single crystal X-ray diffraction . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and purity of the final product .

Chemical Reactions Analysis

4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry and materials science. Its high formation heat and excellent detonation performance make it a valuable component in the design of energetic materials. Additionally, its insensitivity to external mechanical stimuli and high thermal decomposition temperature contribute to its stability and safety in practical applications .

Mechanism of Action

The mechanism of action of 4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the release of energy through the breaking of chemical bonds within the triazene and oxadiazole rings. This process is facilitated by the compound’s crystal packing, intermolecular interactions, and electrostatic potential (ESP), which play crucial roles in reducing sensitivity and enhancing stability .

Comparison with Similar Compounds

Compared to other nitrogen-rich heterocyclic compounds, 4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) exhibits superior detonation performance and higher formation heat. Similar compounds include (E)-1,2-bis(2-methyl-5-nitro-2H-1,2,3-triazol-4-yl)diazene and (E)-5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyl-4-nitro-2H-1,2,3-triazole), both of which also possess energetic properties but differ in their sensitivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.